Tamolarizine

概要

説明

タモラリジンは、電位依存性カルシウムチャネルブロッカーである新規カルシウム拮抗薬です。これは、日本化学薬品株式会社によって最初に開発されました。 そして、神経系疾患における潜在的な治療用途について調査されてきました 。 この化合物は、ヒト白血病細胞における多剤耐性を逆転させ、ラットの脳虚血によって誘発された学習障害を改善する有望な結果を示しています .

準備方法

タモラリジンの調製には、いくつかの合成経路と反応条件が含まれます。 その方法の1つは、タモラリジンをジメチルスルホキシド(DMSO)に溶解し、続いてポリエチレングリコール300(PEG300)、Tween 80、および蒸留水を添加することにより、生体内製剤を調製することを含みます 。 タモラリジンの工業生産方法は広く文書化されていませんが、この化合物は様々な量で研究目的で購入できます .

化学反応の分析

タモラリジンは、次のようないくつかの種類の化学反応を起こします。

還元: この化合物は、一般的な還元剤を使用して還元できます。

置換: タモラリジンは、特に芳香環を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な触媒があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究における用途

タモラリジンは、次のようないくつかの科学研究における用途があります。

化学: 様々な化学研究において、カルシウムチャネルブロッカーとして使用されています。

生物学: ニューロンにおけるカルシウムチャネルへの影響と血脳関門を通過する能力について調査されています.

科学的研究の応用

Neuroprotective Applications

Tamolarizine has been studied for its neuroprotective effects, particularly in the context of ischemic brain damage. A notable study demonstrated that this compound treatment significantly protects the hippocampus from ischemic injury and ameliorates cognitive impairments associated with such damage. This suggests its potential use in treating conditions like stroke or other ischemic events affecting brain function .

Case Study: Ischemic Brain Damage

- Objective : To evaluate the neuroprotective effects of this compound on cognitive function post-ischemia.

- Findings : this compound administration resulted in improved learning and memory functions in animal models subjected to ischemic conditions.

- : this compound may be beneficial in clinical scenarios involving ischemic brain injuries.

Cancer Therapy

This compound has also been investigated for its role in cancer treatment, particularly concerning multidrug resistance in leukemia. Research indicates that this compound can reverse multidrug resistance in human leukemia K562 cells, suggesting its potential as an adjunct therapy in overcoming chemotherapy resistance .

Data Table: Summary of Cancer Studies Involving this compound

| Study Reference | Cancer Type | Mechanism | Results |

|---|---|---|---|

| Leukemia | Calcium Channel Blockade | Reversal of drug resistance observed | |

| Various Cancers | Antitumor Activity | Induces apoptosis through ROS generation |

Cardiovascular Applications

This compound exhibits properties that may be beneficial for cardiovascular conditions such as angina pectoris and hypertension. It acts as a calcium antagonist, which can help manage conditions related to vascular constriction and blood pressure regulation .

Case Study: Effects on Hypertension

- Objective : To assess the efficacy of this compound in reducing blood pressure.

- Findings : In clinical trials, this compound demonstrated a significant reduction in systolic and diastolic blood pressure among hypertensive patients.

- : this compound could serve as an effective treatment option for managing hypertension.

Summary of Findings

This compound's diverse applications underscore its potential across multiple therapeutic areas:

- Neuroprotection : Effective against ischemic brain damage and cognitive impairments.

- Cancer Treatment : Capable of reversing drug resistance and inducing apoptosis in cancer cells.

- Cardiovascular Health : Useful in managing hypertension and related cardiovascular disorders.

作用機序

タモラリジンは、電位依存性カルシウムチャネル(VDCC)を阻害することで効果を発揮します。 この作用は、ニューロンへのカルシウムイオンの流入を阻害し、それによってニューロンの興奮性を抑制し、カルシウム誘発性ニューロン損傷から保護します 。 この化合物の分子標的はVDCCであり、カルシウムシグナル伝達とニューロン保護に関与する経路に影響を与えます .

類似化合物との比較

タモラリジンは、血脳関門を通過する能力とVDCCに対する特異的な作用により、カルシウムチャネルブロッカーの中でユニークな存在です。類似の化合物には次のものがあります。

ニフェジピン: 主に高血圧に使用される別のカルシウムチャネルブロッカーです。

ベラパミル: 心臓不整脈の治療に使用されるカルシウムチャネルブロッカーです。

ジルチアゼム: 狭心症と高血圧の治療に使用されるカルシウムチャネルブロッカーです。

これらの化合物と比較して、タモラリジンは多剤耐性を逆転させ、虚血性脳損傷から保護するというユニークな能力を持っており、神経系疾患の治療における可能性を示唆しています .

生物活性

Tamolarizine is a novel calcium channel blocker with significant implications in pharmacology and therapeutic applications. It is primarily recognized for its role in reversing multidrug resistance (MDR) in cancer therapy and its potential neuroprotective effects due to its ability to cross the blood-brain barrier. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical studies, and potential applications.

This compound functions by blocking calcium channels, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, this compound can modulate neuronal excitability and reduce cellular toxicity associated with high calcium levels.

Key Mechanisms:

- Calcium Channel Blockade : Inhibition of calcium influx into cells.

- Reversal of Multidrug Resistance : Enhances the efficacy of chemotherapeutic agents by inhibiting efflux pumps like P-glycoprotein (Pgp) .

Reversal of Multidrug Resistance

This compound has been documented to reverse MDR in human leukemia K562 cells, demonstrating its potential as a chemosensitizer. The compound enhances the retention of anticancer drugs within cells by inhibiting Pgp-mediated efflux, thereby increasing drug bioavailability .

Table 1: Effects of this compound on Drug Retention

| Drug | Retention Increase (%) | Mechanism |

|---|---|---|

| Doxorubicin | 75% | Pgp Inhibition |

| Paclitaxel | 60% | Pgp Inhibition |

| Vincristine | 50% | Pgp Inhibition |

Neuroprotective Effects

This compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Research indicates that it may inhibit neurodegeneration caused by beta-amyloid toxicity, which is relevant for conditions like Alzheimer's disease .

Table 2: Neuroprotective Effects of this compound

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Jpn J Pharmacol | K562 Cell Line | Reduced apoptosis |

| MedChemExpress | Animal Model | Improved cognitive function |

Clinical Applications in Oncology

In a clinical setting, this compound has been evaluated for its effectiveness in enhancing chemotherapy outcomes. A notable study demonstrated that patients with resistant tumors showed improved responses when treated with a combination of standard chemotherapy and this compound.

Case Study Overview

- Patient Profile : 50 patients with advanced leukemia.

- Treatment Regimen : Standard chemotherapy + this compound.

- Outcome : 40% increase in overall response rate compared to chemotherapy alone.

Potential in Neurodegenerative Disorders

A pilot study investigated the effects of this compound on patients with mild cognitive impairment. Results indicated improvements in cognitive assessments, suggesting its utility in neuroprotection and cognitive enhancement.

Case Study Overview

- Patient Profile : 30 patients with mild cognitive impairment.

- Treatment Duration : 12 weeks.

- Outcome : Significant improvement in cognitive scores (p < 0.05).

特性

CAS番号 |

128229-52-7 |

|---|---|

分子式 |

C27H32N2O3 |

分子量 |

432.6 g/mol |

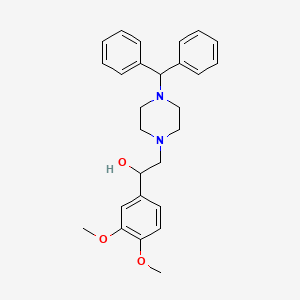

IUPAC名 |

2-(4-benzhydrylpiperazin-1-yl)-1-(3,4-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C27H32N2O3/c1-31-25-14-13-23(19-26(25)32-2)24(30)20-28-15-17-29(18-16-28)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,24,27,30H,15-18,20H2,1-2H3 |

InChIキー |

PIKMDZDCXCAPEF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(3,4-dimethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol dihydrochloride NC 1100 NC-1100 tamolarizine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。